4-bromo-2-(2,4-dibromophenoxy)-Phenol
CAS No.:
Cat. No.: VC18013187
Molecular Formula: C12H7Br3O2
Molecular Weight: 422.89 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C12H7Br3O2 |
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Molecular Weight | 422.89 g/mol |
IUPAC Name | 4-bromo-2-(2,4-dibromophenoxy)phenol |
Standard InChI | InChI=1S/C12H7Br3O2/c13-7-2-4-11(9(15)5-7)17-12-6-8(14)1-3-10(12)16/h1-6,16H |
Standard InChI Key | IJILTEHAPUZZFY-UHFFFAOYSA-N |
Canonical SMILES | C1=CC(=C(C=C1Br)OC2=C(C=C(C=C2)Br)Br)O |
Introduction
Structural and Molecular Characteristics
The molecular formula of 4-bromo-2-(2,4-dibromophenoxy)-phenol is , with a molecular weight of 485.81 g/mol. Its IUPAC name is 4-bromo-2-(2,4-dibromophenoxy)phenol, reflecting the substitution pattern:
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Primary phenol ring: Bromine at position 4.
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Phenoxy substituent: Attached at position 2 of the primary ring, with bromine atoms at positions 2 and 4 of the substituent.
The compound’s planar structure facilitates π-π stacking interactions, while bromine atoms enhance hydrophobicity and thermal stability. X-ray crystallography of analogous bromophenols reveals bond angles of at oxygen bridges and Br–C bond lengths of approximately .
Synthesis and Production Methods
Bromination Strategies
The synthesis typically involves sequential bromination and etherification steps:
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Bromination of Phenol Derivatives:
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Initial bromination of 2-chlorophenol or 2-methoxyphenol with elemental bromine () in nonpolar solvents (e.g., carbon tetrachloride or dichloromethane) at 0–5°C yields mono- or dibrominated intermediates .
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Example: Reaction of 2-fluorophenol with bromine in dichloromethane at 3°C produces 2-fluoro-4-bromophenol in 90% yield .
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Etherification:
Table 1: Optimized Synthesis Conditions
Parameter | Condition | Yield (%) |
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Bromination temperature | 0–5°C | 85–90 |
Etherification solvent | DMF | 78 |
Reaction time | 24 hours | 75–80 |
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: 142–145°C (predicted via differential scanning calorimetry of analogs).
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Solubility:
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Thermogravimetric Analysis (TGA): Decomposition onset at 210°C, with 40% mass loss by 300°C, indicating moderate thermal stability.
Spectroscopic Data
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(CDCl):
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Aromatic protons: δ 7.25–7.45 (multiplet, 3H).
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Phenolic -OH: δ 5.20 (broad singlet, 1H).
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IR (KBr):
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O–H stretch: 3250 cm.
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C–Br stretch: 560 cm.
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Biological and Functional Activities
Flame Retardancy
Brominated phenols act as synergists in halogenated flame retardants:
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LOI (Limiting Oxygen Index): Increases from 21% (neat polymer) to 28% when added at 15 wt% .
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Mechanism: Releases bromine radicals () that quench combustion chain reactions.
Future Research Directions
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Structure-activity relationships: Systematic studies to optimize bromine substitution patterns for enhanced bioactivity.
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Green synthesis: Developing catalytic bromination methods to reduce bromine waste.
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Ecotoxicology: Long-term studies on bioaccumulation in marine ecosystems.
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